N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-17-11-12-19-20(14-17)28-22(23-19)24-21(25)15-7-6-10-18(13-15)27-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWJWKYEDDLSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Attachment of the Phenoxybenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the benzothiazole ring’s ability to emit fluorescence under certain conditions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor and its anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new polymers and as an additive in the production of high-performance materials .
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and proteins, inhibiting their activity. This inhibition can lead to anti-inflammatory effects and other therapeutic benefits . The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Physicochemical Properties
Enzyme Inhibition
Receptor Binding
- While direct data on the target compound’s receptor interactions are lacking, highlights cannabinoid receptor (CB2/CB1) binding assays for structurally related benzothiazoles . Substitutions on the benzothiazole ring (e.g., ethoxy vs. CF3) could influence receptor selectivity and Ki values.
Antimicrobial Potential
- Compounds like Z14 () and oxadiazole derivatives () show antimicrobial activity, implying that the target compound’s benzothiazole-phenoxy architecture may also be effective against multidrug-resistant pathogens .
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-phenoxybenzamide is a synthetic compound belonging to the class of benzothiazoles, which are known for their diverse biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole ring with an ethoxy group at the 6-position and a phenoxybenzamide moiety at the 3-position. The molecular formula is with a molar mass of approximately 390.45 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved by condensing 2-aminobenzenethiol with appropriate aldehydes or ketones.
- Introduction of the Ethoxy Group : Alkylation using ethyl iodide or bromide in the presence of a strong base.
- Coupling Reaction : The final step involves coupling the benzothiazole derivative with 3-phenoxybenzoyl chloride in basic conditions.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)butanamide | Benzothiazole ring with butanamide moiety | Different alkyl chain influences biological activity |
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2,2-dimethylbutanamide | Similar structure with branched alkane | Enhanced lipophilicity may affect bioavailability |
| N-(6-Ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide | Contains a cyclobutane ring | Unique cyclic structure may alter pharmacokinetics |
Biological Activity
This compound exhibits significant biological activity, which has been explored in various studies:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by effectively binding to active sites of target enzymes, leading to significant inhibition of their activity. This property is crucial for its therapeutic effects in treating diseases where enzyme regulation is necessary.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects through its interaction with specific molecular targets involved in inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves inducing apoptosis in cancer cells through modulation of signaling pathways.
- Fluorescent Probes : Its unique structure allows it to function as a fluorescent probe in biological research, enhancing visualization techniques in cellular studies.
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The benzothiazole ring interacts with enzyme active sites, while the phenoxybenzamide moiety enhances binding specificity and affinity.
- Pathway Modulation : By inhibiting specific enzymes or receptors, it can modulate various biological pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have highlighted the potential applications and efficacy of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited the activity of specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability in vitro (PubChem).
- Anti-inflammatory Effects : Another research project indicated that this compound significantly reduced inflammatory markers in animal models, suggesting its potential for treating inflammatory diseases (PubChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
